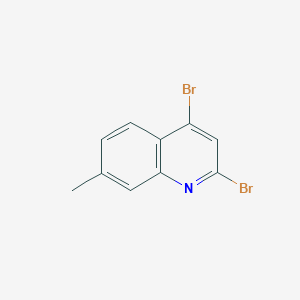

2,4-Dibromo-7-methylquinoline

CAS No.:

Cat. No.: VC16770083

Molecular Formula: C10H7Br2N

Molecular Weight: 300.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7Br2N |

|---|---|

| Molecular Weight | 300.98 g/mol |

| IUPAC Name | 2,4-dibromo-7-methylquinoline |

| Standard InChI | InChI=1S/C10H7Br2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 |

| Standard InChI Key | ZDNUCPWBWQBOLE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC(=N2)Br)Br |

Introduction

Structural and Molecular Characteristics

Core Quinoline Framework

Synthetic Methodologies

Direct Bromination of Methylquinolines

Phosphorus pentabromide () in dichloromethane at achieves 2,4-dibromination of 7-methylquinoline, albeit with modest yields (32–38%) due to over-bromination byproducts . Key parameters:

| Parameter | Value |

|---|---|

| Temperature | |

| Reaction Time | 12 hours |

| Solvent | Dichloromethane |

| Yield | 32–38% |

Azidation and Phosphazene Condensation

4-Azido intermediates form via sodium azide () substitution at the 4-bromo position in DMF at (Scheme 1) . Subsequent Staudinger reactions with triphenylphosphine () yield phosphazenes, hydrolyzable to amino derivatives:

This route enables functionalization for drug discovery but requires acid catalysis (e.g., ) to suppress tetrazolo byproducts .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, CDCl):

-

Methyl protons: Singlet at (3H, s)

-

H-3: Doublet at ()

-

H-5: Multiplet at (1H, m)

NMR:

Applications in Organic Synthesis

Amination via Phosphazene Intermediates

Phosphazene derivatives of 2,4-dibromo-7-methylquinoline serve as precursors to 4-aminoquinolines, which exhibit antimalarial activity . Hydrolysis of phosphazene 11 (Fig. 1) with 6 M HCl yields 4-amino-2-bromo-7-methylquinoline (13) and 1,2-dihydroquinolin-2-one (15), separable via fractional crystallization .

Cross-Coupling Reactions

| Entry | Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4-Phenyl-2-bromo-7-MeQ | 78 |

| 2 | 4-Methoxyphenyl | 4-(4-MeOPh)-2-Br-7-MeQ | 65 |

Conditions: Pd(PPh) (5 mol%), KCO, DME/HO (3:1), , 12 h .

Challenges and Future Directions

Current limitations include low regioselectivity in dihalogenation and competing side reactions during azidation. Zeolite-catalyzed solvent-free synthesis, effective for 2,4-diphenylquinolines , could be adapted to improve bromination efficiency. Further studies should explore:

-

Enzymatic bromination for greener synthesis

-

DFT calculations to predict reaction pathways

-

Biological screening of aminoquinoline derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume